This compound is classified as an amino acid derivative. It is primarily sourced from chemical suppliers specializing in research-grade reagents, such as Iris Biotech GmbH and Sigma-Aldrich. The molecular formula for Fmoc-alpha-methyl-L-aspartic acid is , with a molecular weight of approximately 369.38 g/mol .
The synthesis of Fmoc-alpha-methyl-L-aspartic acid typically involves several key steps:
The synthesis can be performed through classical organic synthesis techniques or using automated peptide synthesizers that facilitate solid-phase peptide synthesis .
Fmoc-alpha-methyl-L-aspartic acid has a complex structure characterized by its functional groups:
The structural representation can be described by its chemical structure diagram, showcasing the arrangement of atoms within the molecule .
Fmoc-alpha-methyl-L-aspartic acid participates in several chemical reactions relevant to peptide synthesis:
These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield .
The mechanism of action for Fmoc-alpha-methyl-L-aspartic acid primarily revolves around its role in peptide synthesis:
This process allows for precise control over peptide sequences, making it valuable in synthesizing bioactive peptides .
Fmoc-alpha-methyl-L-aspartic acid exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings.
Fmoc-alpha-methyl-L-aspartic acid is widely used in various scientific fields:
Its versatility makes it an essential compound in modern biochemical research .
Fmoc-α-methyl-L-aspartic acid (Fmoc-Asp(αMe)-OH; CAS 145038-52-4) is a sterically modified amino acid building block designed to overcome inherent challenges in peptide synthesis. Its α-methyl substitution disrupts the conventional amide backbone, introducing a quaternary center that prevents aspartimide formation—a major side reaction during base-mediated Fmoc deprotection or coupling steps. This cyclization problem is particularly acute in sequences like Asp-Gly or Asp-Asn, leading to epimerization and β-peptide byproducts [8] [5].
Integration into SPPS follows standard Fmoc/tBu protocols:
Table 1: Performance Comparison in SPPS
Parameter | Fmoc-Asp(αMe)-OH | Fmoc-Asp(OtBu)-OH |
---|---|---|
Aspartimide Formation | None | Up to 50% |
Coupling Efficiency | Moderate (2 eq) | High (1.2 eq) |
Deprotection Stability | 12+ hr in piperidine | <1 hr before cyclization |
Solubility in DMF | High | Moderate |
The carboxylic acid of Asp(αMe) requires specialized protection to enable segment coupling. Cyanosulfurylide (CSY) has emerged as a solution:
Limitations: NCS deprotection is incompatible with methionine residues, necessitating substitution with norleucine in Met-containing sequences [6].
Side-chain protection strategies must balance steric bulk and orthogonality:
Table 2: Protecting Group Performance Profile
Protecting Group | Aspartimide Suppression | SPPS Solubility | Deprotection Conditions |
---|---|---|---|
CSY | Complete | High | NCS, pH 3–4.5, 5 min |
tBu | Partial | Moderate | TFA, 1–2 hr |
Mpe | High | Low | TFA/Scavengers, 2 hr |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7